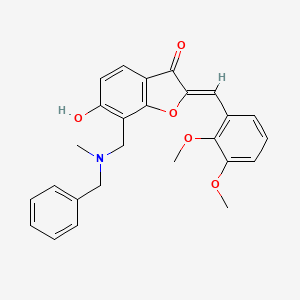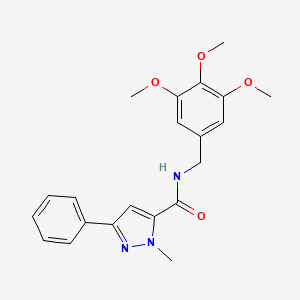
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide, also known as MTPCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the pyrazole class of compounds, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of signaling pathways involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and to perform reproducible experiments. However, one limitation of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. One area of research is to further elucidate its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential applications in other areas of biology, such as neuroscience and immunology. Finally, future research could focus on the development of new analogs of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 3,4,5-trimethoxybenzyl hydrazine. This intermediate is then reacted with 1-methyl-3-phenyl-1H-pyrazol-5-amine to form the final product, 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in inflammation and neurological disorders.
Propiedades
IUPAC Name |
2-methyl-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-17(12-16(23-24)15-8-6-5-7-9-15)21(25)22-13-14-10-18(26-2)20(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVYBUPOTZQYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


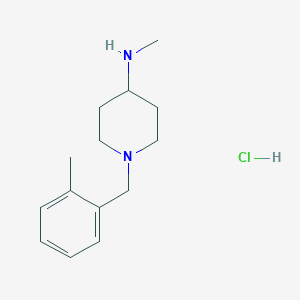
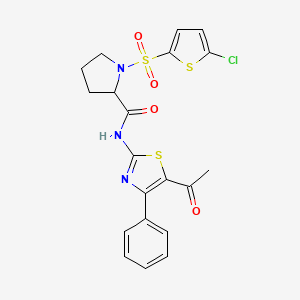


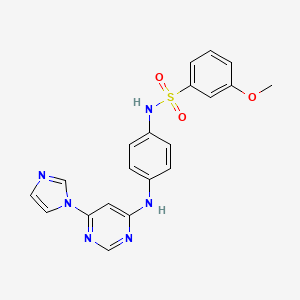

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789636.png)
![1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B2789637.png)
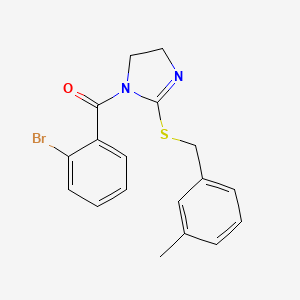
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2789639.png)

![6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2789643.png)
